![molecular formula C21H31N3O3 B5578784 N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide
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Description
Synthesis Analysis
The synthesis of diazaspiro compounds, which are structurally related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide, involves complex organic reactions that yield spiro-heterocyclic derivatives. These processes often employ methods such as [5+1] double Michael addition reactions, showcasing the intricacy of synthesizing such spiro compounds (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, features a linearly extended conformation. This is evident in the crystal structures, which display significant interactions, including classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, leading to distinct hydrophilic and hydrophobic areas (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of diazaspiro compounds are influenced by their unique structural motifs. These compounds undergo various chemical reactions, including cycloadditions and substitutions, which are pivotal in modifying their pharmacological activities. Their synthesis pathways often involve reactions with glyoxal and isocyanides under mild conditions, showcasing their versatility in organic synthesis (Amirani Poor et al., 2018).
Scientific Research Applications
Antihypertensive Potential
One notable application of compounds related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide is in the field of antihypertensive medication. Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones show potential as antihypertensive agents. These compounds, especially those substituted at the 9 position with various groups, have demonstrated significant activity in lowering blood pressure through alpha-adrenoceptor blockade (Clark et al., 1983).
Antiretroviral Properties
Research has also explored the antiretroviral properties of similar compounds. Derivatives of pyrimido[1,2-c][1,3]benzothiazin-6-imine, a compound structurally related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide, have been investigated for their potential as anti-HIV agents. These studies have found improved anti-HIV activity upon modification of certain groups within the structure (Mizuhara et al., 2012).
Synthesis and Structural Studies
The synthesis and structural analysis of related diazaspirocyclic compounds provide insights into their potential applications. For example, studies have been conducted on the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, which are crucial for understanding the pharmacological properties of these compounds (Chiaroni et al., 2000).
Antimicrobial and Antioxidant Agents
Some benzodiazepines bearing structural similarities to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide have shown potent antimicrobial and antioxidant activities. These properties are especially important in the development of new therapeutic agents (Naraboli & Biradar, 2017).
properties
IUPAC Name |
N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-14-13-24-17-21(8-7-20(24)26)9-11-23(12-10-21)16-19(25)22-15-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIIMZHUAAHCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide |
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